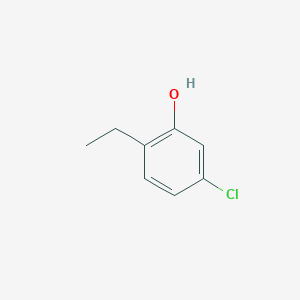
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of the compound involves the coupling of a cyclopropyl boronic acid derivative with an aryl halide precursor in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the isopropyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens, nitrating agents, or sulfonating agents. These reactions lead to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate for creating complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is often used as a bioisostere for hydrogen or methyl groups in drug design.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. Its structural features can be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, leading to altered biological activities. The cyclopropoxy and isopropyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its interaction with target molecules.
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene : This compound has a similar structure but with different substitution patterns on the benzene ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
- 2-Cyclopropoxy-1-isopropyl-4-(trifluoromethyl)benzene : Another positional isomer with distinct properties. The differences in the position of the substituents can affect the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C13H15F3O |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)11-7-9(13(14,15)16)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clé InChI |
IHRCHRGFVYOEKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


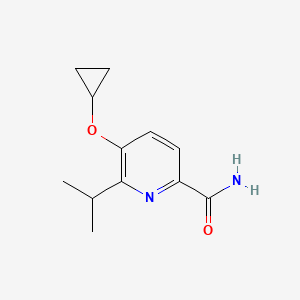


![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

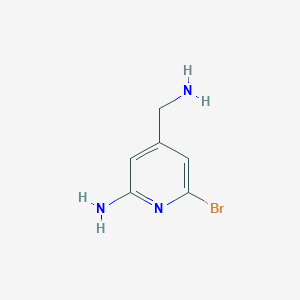

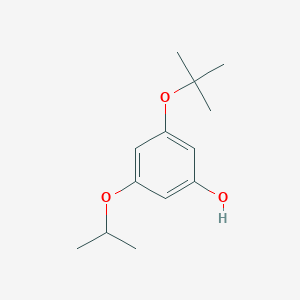
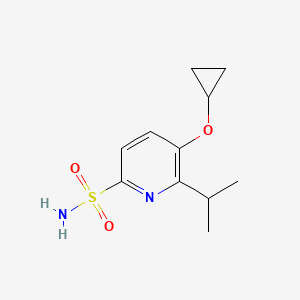


![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

